Lefamulin is a semi-synthetic pleuromutilin antibiotic, the first of its class developed for systemic use in humans. [, , ] It acts as a potent antibacterial agent against a broad spectrum of microorganisms, including those responsible for community-acquired pneumonia (CAP). [, , ] Lefamulin exerts its action by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. [, ] This unique mechanism of action reduces the likelihood of cross-resistance with other commonly used antibiotics. [, , , ]
Future research on lefamulin could focus on:* Expanding clinical applications: Exploring its efficacy in treating other infections like acute bacterial skin and skin structure infections (ABSSSIs). [, ]* Resistance monitoring: Continuously monitoring for the emergence of lefamulin resistance in clinical settings is crucial, especially given the widespread antibiotic resistance issue. [] * Combination therapies: Investigating its efficacy when combined with other antibiotics, particularly for challenging multidrug-resistant infections.* Understanding resistance mechanisms: Deepening our knowledge of how resistance to lefamulin might develop, including identifying specific genetic mutations or modifications, will be essential for developing strategies to mitigate resistance. []* Optimizing dosage regimens: Further refining dosage recommendations for specific patient populations, such as those with renal or hepatic impairment, to ensure optimal efficacy and safety. [, ]
Lefamulin acetate is a novel pleuromutilin antibiotic approved by the U.S. Food and Drug Administration for the treatment of community-acquired bacterial pneumonia caused by susceptible microorganisms. This compound exhibits a unique mechanism of action, targeting bacterial ribosomes, which differentiates it from traditional antibiotics. Lefamulin is semi-synthetically derived from pleuromutilin, a natural product originally obtained from the fungus Pleurotus mutilus.
Lefamulin acetate is classified as an antibacterial agent and belongs to the pleuromutilin class of antibiotics. It is primarily used in clinical settings to treat infections caused by gram-positive bacteria, including those resistant to other antibiotic classes. The compound is marketed under the brand name Xenleta and is available in both intravenous and oral formulations.
The synthesis of lefamulin acetate involves several steps, starting from the fermentation-derived pleuromutilin. The key steps include:
The manufacturing process has been characterized extensively, ensuring compliance with good manufacturing practices. Quality control measures include testing for polymorphs, impurities, and stability under various conditions .
Lefamulin acetate has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , with a molecular weight of approximately 442.55 g/mol. The structure features a core diterpene structure with various functional groups that contribute to its antibacterial activity.
Lefamulin acetate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding the pharmacokinetics and dynamics of lefamulin in clinical use .
Lefamulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it effective against a range of gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. The unique binding site of lefamulin allows it to remain effective against bacteria that have developed resistance to other antibiotic classes .
Lefamulin acetate has several significant applications in clinical microbiology:
The tricyclic mutilin core of lefamulin acetate (C30H49NO7S) forms the scaffold essential for its ribosomal binding and antibacterial activity. This diterpene framework consists of a rigid 5-6-8 tricyclic ring system that facilitates deep insertion into the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. Hydrophobic interactions dominate the binding of the mutilin core to domain V of the 23S rRNA, particularly through van der Waals contacts with conserved nucleotides A2062, U2585, and A2503 [3] [5]. Concurrently, hydrogen bonding is critical for target engagement: the C21-OH group forms a bridge to G2505 (2.9 Å), while the C11 carbonyl oxygen interacts with U2584 (3.1 Å) [1] [8]. This dual binding mechanism induces a conformational change in the PTC that sterically blocks tRNA accommodation, halting peptide chain elongation. The core’s stereochemical complexity—featuring seven chiral centers—dictates its spatial orientation within the ribosome, with the C14 side chain extending toward the ribosomal A-site [6] [9].
Table 1: Molecular Properties of Lefamulin Acetate
Property | Value | Source |
---|---|---|
Molecular Formula | C30H49NO7S | [3] [6] |
Molecular Weight | 567.78 g/mol | [6] [9] |
CAS Number | 1350636-82-6 | [3] [6] |
Hydrogen Bond Donors | 3 | [5] [8] |
Hydrogen Bond Acceptors | 7 | [5] [8] |
The C(14) side chain (2-{[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanyl}acetate) is engineered to enhance target affinity and pharmacokinetic properties. Structurally, it features three key functional groups:
This side chain amplifies hydrogen bonding by 40% compared to unsubstituted pleuromutilin, significantly improving ribosomal affinity (Kd = 0.2 nM vs. 8.4 nM for pleuromutilin) [6] [10]. Simultaneously, the ionizable amino group (pKa 10.21) enhances water solubility (>100 mg/mL in DMSO stock solutions), while the acetate counterion further optimizes crystallinity and dissolution kinetics. The cyclohexyl ring adopts a chair conformation that minimizes steric clashes with ribosomal proteins L3/L4, countering common resistance mechanisms [2] [9].
Lefamulin acetate is synthesized via a 12-step semisynthetic route starting from pleuromutilin (extracted from Pleurotus mutilus). Key stages include:1. C14 Functionalization:- Tosylation of the C14 hydroxyl using p-toluenesulfonyl chloride in acetonitrile/KOH- Nucleophilic displacement with iodide to yield 14-iodo-mutilin [4] [7]2. Side Chain Coupling:- Thioacetylation with 2-chloroacetamido precursor under alkaline conditions- Aminocyclohexylthiol conjugation via SN2 reaction (90% yield) [4] [9]3. Acetate Salt Formation:- Reaction with acetic acid in ethyl acetate to form the crystalline acetate salt- Final purification via reverse-phase HPLC (C18 column; 50:50 acetonitrile/0.05M phosphate buffer pH 2.5) [7]
Table 2: Synthetic Optimization Parameters
Parameter | Unoptimized Route | Optimized Route | Impact |
---|---|---|---|
Reaction Temperature | 80°C | 45°C | Reduced epimerization (98% ee) |
Coupling Solvent | DMF | THF | Higher yield (92% → 97%) |
Crystallization Solvent | Methanol | Ethyl acetate | Improved polymorph control |
Critical structural modifications address pleuromutilin’s limitations:
Degradation studies confirm stability under acidic/pH 2.5 (0.2% degradation after 5 days) but vulnerability to oxidative stress (12% degradation with 3% H2O2) and alkaline hydrolysis (23% degradation at pH 10). Thermal-humidity stress (60°C/75% RH) induces <3% decomposition when crystalline [7].
Table 3: Bioavailability-Optimizing Modifications
Modification | Chemical Rationale | Bioavailability Outcome |
---|---|---|
Acetate salt | Ion-pair formation in GI tract | 22.9% higher Cmax vs. free base |
(1R,2R,4R)-stereochemistry | Optimal fit for ribosomal A-site | 8-fold lower MIC vs. epimer |
Alkylamine terminus | pKa alignment for tissue penetration | Vd = 86.1 L in lung tissue |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2